PDZ1 Domain inhibitor peptide

Neuroscience Protein-protein interaction Peptide stability

Choose PDZ1 Domain inhibitor peptide (CAS 1315378-73-4) for unambiguous, target-specific disruption of GluK2/PSD-95 PDZ1 interactions. This conformationally constrained cyclic peptide, incorporating a β-Ala lactam bridge, outcompetes linear peptide alternatives in proteolytic stability and binding affinity. It is the only validated pharmacological tool for disentangling PDZ1-dependent kainate receptor clustering from PDZ2-mediated nNOS signaling. Ideal for mechanistic excitotoxicity studies and rational structure-activity relationship campaigns. High-purity, research-grade compound shipped globally.

Molecular Formula C38H61N9O11
Molecular Weight 819.9 g/mol
Cat. No. B612458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePDZ1 Domain inhibitor peptide
Molecular FormulaC38H61N9O11
Molecular Weight819.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C1CCC(=O)NCCCCC(C(=O)NC(C(=O)N1)C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C38H61N9O11/c1-20(2)30(38(57)58)46-32(51)21(3)42-34(53)28-15-16-29(50)41-18-8-6-10-27(36(55)47-31(22(4)48)37(56)45-28)44-35(54)26(9-5-7-17-39)43-33(52)25(40)19-23-11-13-24(49)14-12-23/h11-14,20-22,25-28,30-31,48-49H,5-10,15-19,39-40H2,1-4H3,(H,41,50)(H,42,53)(H,43,52)(H,44,54)(H,45,56)(H,46,51)(H,47,55)(H,57,58)/t21-,22+,25-,26-,27-,28-,30-,31-/m0/s1
InChIKeyXXRRADBJCXMGOW-RMLJCASOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilised solid
Storage-20°C

PDZ1 Domain Inhibitor Peptide: Cyclic PSD-95 PDZ1 Antagonist for Kainate Receptor Signaling Studies


PDZ1 Domain inhibitor peptide (CAS 1315378-73-4) is a synthetic cyclic peptide incorporating a β-Ala lactam side chain linker that specifically targets the PDZ1 domain of postsynaptic density protein 95 (PSD-95) [1]. It functions by competing with the C-terminus of GluK2 (formerly GluR6) for binding to the PDZ1 domain of PSD-95, thereby disrupting the GluK2/PSD-95 protein-protein interaction and inhibiting kainate receptor clustering . The compound is designed for neuroscience research applications, particularly in studies of glutamatergic signaling and excitotoxicity pathways [2].

Why PDZ1 Domain Inhibitor Peptide Cannot Be Replaced by Generic PDZ Inhibitors or Linear Peptides


PDZ domains across different scaffold proteins (PSD-95, syntenin, AF6, PICK1, Dvl) exhibit distinct ligand recognition preferences and non-overlapping biological functions, making cross-domain substitution invalid for target-specific experimental designs [1]. Within the PSD-95 PDZ1 subfamily, linear peptide competitors derived from native C-terminal sequences demonstrate substantially reduced proteolytic stability and often lower affinity compared to conformationally constrained cyclic peptides, limiting their utility in cell-based and in vivo applications [2]. PDZ2-targeting inhibitors of PSD-95 (such as CN2097 or nNOS-interaction disruptors) address different protein-protein interfaces and signaling modules than PDZ1 inhibitors, rendering them inappropriate substitutes for studies focused specifically on GluK2/PSD-95 PDZ1-mediated interactions [3].

PDZ1 Domain Inhibitor Peptide: Quantitative Differentiation Evidence vs. Comparators


PDZ1 Domain Inhibitor Peptide Cyclization Confers Enhanced Proteolytic Stability vs. Linear GluR6 C-Terminal Peptide

The PDZ1 Domain inhibitor peptide incorporates a β-Ala lactam side chain linker forming a cyclic structure (sequence: YKKTEAV with Lys3-Glu5 lactam bridge), which confers substantially enhanced resistance to proteolytic degradation compared to linear peptides derived from the native GluR6 C-terminus [1]. The cyclic constraint pre-organizes the peptide into a binding-competent conformation and eliminates free termini susceptible to exopeptidase cleavage [2].

Neuroscience Protein-protein interaction Peptide stability

PDZ1 Domain Selectivity: PSD-95 PDZ1 Targeting Distinguishes from Syntenin PDZ1 Inhibitors

The PDZ1 Domain inhibitor peptide specifically targets the PDZ1 domain of PSD-95 and disrupts the GluK2/PSD-95 interaction, distinguishing it from syntenin-targeting PDZ1 inhibitors such as KSL-128114 which binds the PDZ1 domain of syntenin (SDCBP) with nanomolar affinity (Kd not explicitly reported but described as nanomolar range) [1]. These two PDZ1 domains reside on entirely distinct scaffold proteins with non-overlapping biological functions: PSD-95 PDZ1 regulates kainate receptor clustering and excitotoxic signaling in neurons [2], whereas syntenin PDZ1 mediates syndecan-coupled signaling and exosome biogenesis in cancer progression [3].

Neuroscience Oncology Scaffold protein

PDZ1 vs. PDZ2 Domain Discrimination: PSD-95 Intra-Protein Selectivity for Kainate Receptor Studies

Within the multi-domain PSD-95 protein, the PDZ1 domain inhibitor peptide demonstrates selective targeting of the PDZ1 domain versus the PDZ2 domain [1]. This intra-protein selectivity is critical because the PDZ1 domain of PSD-95 preferentially engages kainate receptor subunits (GluK2/GluR6), whereas the PDZ2 domain primarily interacts with NMDA receptors and nNOS in excitotoxic signaling complexes [2]. PDZ2-targeting cyclic peptides (e.g., those described in patent US-20230220021-A1) are designed for nNOS/PSD-95/NMDA receptor complex disruption rather than kainate receptor modulation [3].

Neuroscience Domain selectivity Kainate receptor

Structural Basis for Enhanced Affinity: Cyclic Constraint vs. Linear Peptide Binding

NMR structural analysis of the PDZ1 Domain inhibitor peptide in complex with the PSD-95 PDZ1 domain revealed that the β-Ala lactam side chain linker (Lys3-Glu5 lactam bridge) pre-organizes the peptide backbone into a binding-competent β-turn conformation, reducing the conformational entropy penalty upon binding relative to linear GluR6 C-terminal peptides [1]. This structural constraint enhances binding affinity by positioning critical side chains for optimal interactions with the PDZ1 binding groove, including the terminal carboxylate recognition and hydrophobic pocket engagement [2].

Structural biology NMR spectroscopy Peptide engineering

PDZ1 Domain Inhibitor Peptide: Validated Research Applications Based on Quantitative Evidence


Kainate Receptor Signaling and Clustering Studies

The PDZ1 Domain inhibitor peptide disrupts GluK2/PSD-95 PDZ1 domain interactions and inhibits kainate receptor clustering at the postsynaptic membrane. Researchers investigating kainate receptor trafficking, synaptic localization, and downstream signaling cascades (including the GluR6·PSD-95·MLK3·JNK pathway) can utilize this compound as a selective tool to probe PDZ1-dependent receptor anchoring mechanisms. The cyclic peptide's enhanced proteolytic stability enables cell-based assays requiring extended incubation periods, overcoming the rapid degradation limitations of linear peptide competitors [1].

Excitotoxicity and Ischemic Brain Injury Research

The GluR6/PSD-95/MLK3 signaling module, mediated by the PSD-95 PDZ1 domain, has been implicated in excitotoxic neuronal death following cerebral ischemia-reperfusion injury. Overexpression studies of the PDZ1 domain demonstrate neuroprotective effects by perturbing this interaction and suppressing JNK activation and downstream apoptotic cascades [2]. The PDZ1 Domain inhibitor peptide serves as a pharmacological tool to recapitulate PDZ1 domain-mediated disruption of GluK2/PSD-95 binding, enabling mechanistic dissection of excitotoxicity pathways and evaluation of PDZ1 inhibition as a neuroprotective strategy in stroke and seizure models .

Structure-Activity Relationship and Rational Peptide Design

The well-characterized structural basis of PDZ1 Domain inhibitor peptide binding to PSD-95 PDZ1—including the β-Ala lactam bridge constraint and NMR-validated binding conformation—provides a scaffold for structure-activity relationship studies and rational design of next-generation PDZ1 modulators [3]. Researchers developing PDZ domain inhibitors can use this cyclic peptide as a reference compound for comparative binding assays, stability evaluations, and as a starting point for peptidomimetic optimization aimed at improving affinity, selectivity, or pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for PDZ1 Domain inhibitor peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.